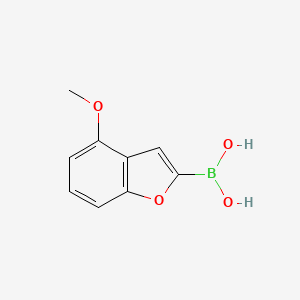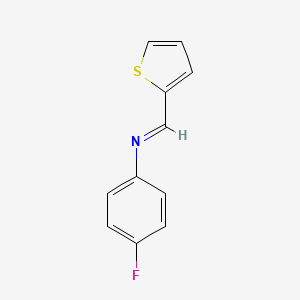
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is a Schiff base compound containing an azomethine group (–HC=N–). Schiff bases are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine typically involves the condensation reaction between 4-fluoroaniline and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid . The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The fluorophenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-Fluorophenyl)-1-thiophen-2-YL-methanamine .
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanamine: A reduced form of the compound with similar biological activities.
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanone:
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanthiol: A thiol derivative with unique chemical properties.
Uniqueness
N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is unique due to its combination of a fluorophenyl group and a thiophene ring, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
51305-80-7 |
|---|---|
Formule moléculaire |
C11H8FNS |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H8FNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
Clé InChI |
XNLBJIUTCRYNKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
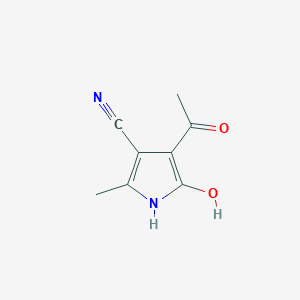
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
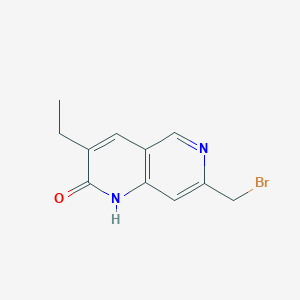
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
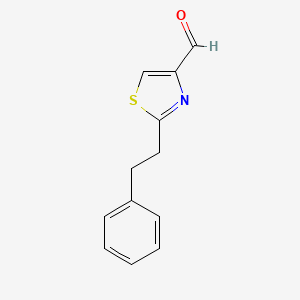

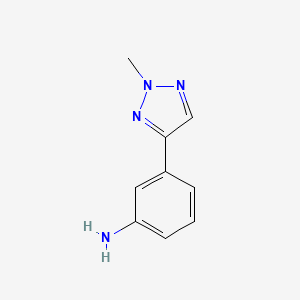
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
